molecular formula C21H20N2O4S B3540448 1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE

1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE

Cat. No.: B3540448
M. Wt: 396.5 g/mol
InChI Key: KPGPSQKKXVKGTN-UHFFFAOYSA-N
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Description

1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a benzyl group, a dihydroxypyrimidine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzyl group, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the pyrimidine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.

    Substitution: The benzyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which also contain the pyrimidine ring but differ in their substituents and biological activities.

    Benzyl Compounds: Molecules like benzyl alcohol and benzyl chloride, which share the benzyl group but have different functional groups and reactivity.

    Methoxyphenyl Compounds: Compounds such as anisole and 4-methoxybenzaldehyde, which contain the methoxyphenyl group but differ in their overall structure and properties.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-5-benzyl-4-hydroxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-13(24)15-8-9-18(27-2)16(11-15)12-28-21-22-19(25)17(20(26)23-21)10-14-6-4-3-5-7-14/h3-9,11H,10,12H2,1-2H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGPSQKKXVKGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-(3-{[(5-BENZYL-4,6-DIHYDROXYPYRIMIDIN-2-YL)SULFANYL]METHYL}-4-METHOXYPHENYL)ETHAN-1-ONE

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